molecular formula C8H11NO3 B13216784 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one

Cat. No.: B13216784
M. Wt: 169.18 g/mol
InChI Key: KBHOFJIZACESGN-UHFFFAOYSA-N
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Description

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one (CAS: 2059927-75-0) is a tricyclic organic compound characterized by a fused bicyclic core with an oxygen-containing bridge (3,10-dioxa) and an amino substituent at the 6-position. Its molecular formula is C₈H₁₁NO₃·HCl in its hydrochloride salt form, with a molecular weight of 217.6 g/mol .

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

6-amino-3,10-dioxatricyclo[5.2.1.01,5]decan-4-one

InChI

InChI=1S/C8H11NO3/c9-6-4-1-2-8(12-4)3-11-7(10)5(6)8/h4-6H,1-3,9H2

InChI Key

KBHOFJIZACESGN-UHFFFAOYSA-N

Canonical SMILES

C1CC23COC(=O)C2C(C1O3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic Acid (CAS: 27873-82-1)

  • Molecular Formula : C₉H₁₀O₅ (MW: 198.17 g/mol) .
  • Key Differences: Replaces the amino group with a carboxylic acid at position 6 and retains the 4-oxo moiety.
  • This derivative is marketed as a research chemical, with safety guidelines emphasizing heat avoidance (P210) and child safety (P102) .

rac-(1R,5S,6R,7S)-4-Oxo-3,10-dioxatricyclo[5.2.1.0,1,5]decane-6-carboxylic Acid (CAS: 63132-39-8)

  • Molecular Formula : C₉H₁₀O₅ (MW: 198.17 g/mol) .
  • Key Differences : Stereochemical complexity (racemic mixture) and a carboxylic acid at position 4.

Sulfur-Containing Analogues

1-[(1S,5R,7R)-10,10-Dimethyl-3,3-dioxo-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decan-4-yl]propan-1-one (CAS: 125664-95-1)

  • Molecular Formula: C₁₃H₂₁NO₃S (MW: 271.12 g/mol) .
  • Key Differences : Incorporates a sulfonyl group (3λ⁶-thia) and an aza (N) atom in the tricyclic system, along with a ketone substituent.
  • Functional Implications : The sulfonyl group increases molecular weight and may enhance metabolic stability or binding affinity in drug-receptor interactions.

Functional Group Variations in Related Compounds

(R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (CAS: 77521-29-0)

  • Molecular Formula : C₇H₁₀N₂O₄ (MW: 186.17 g/mol) .
  • Its pharmacological relevance (e.g., as a glutamate receptor agonist) highlights the importance of amino and hydroxyl groups in modulating bioactivity.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications References
6-Amino-3,10-dioxatricyclo[5.2.1.0¹,⁵]decan-4-one hydrochloride (2059927-75-0) C₈H₁₁NO₃·HCl 217.6 Amino, oxa-bridge, ketone Pharmaceutical intermediate
4-Oxo-3,10-dioxatricyclo[5.2.1.0¹,⁵]decane-6-carboxylic acid (27873-82-1) C₉H₁₀O₅ 198.17 Carboxylic acid, oxa-bridge Research chemical; requires strict storage
rac-4-Oxo-3,10-dioxatricyclo[5.2.1.0¹,⁵]decane-6-carboxylic acid (63132-39-8) C₉H₁₀O₅ 198.17 Carboxylic acid, stereocenters Chiral synthesis intermediate
Sulfur-containing tricyclic derivative (125664-95-1) C₁₃H₂₁NO₃S 271.12 Sulfonyl, aza, ketone Potential metabolic stability enhancement

Key Research Findings and Implications

Solubility and Bioavailability : The hydrochloride salt form of the parent compound (CAS: 2059927-75-0) likely improves aqueous solubility compared to its free base, a critical factor in drug formulation . In contrast, carboxylic acid analogs (CAS: 27873-82-1, 63132-39-8) may form salts with alkali metals, altering solubility profiles.

Biological Activity

6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure featuring two carbonyl groups and an amino group. Its molecular formula is C8H11NO3C_8H_{11}NO_3, with a molecular weight of approximately 171.18 g/mol. The presence of the amino group suggests potential interactions with biological macromolecules, which may contribute to its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of tricyclic compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized derivatives display activity against various bacterial strains and fungi, suggesting that modifications to the core structure can enhance biological efficacy .

Compound Microbial Target Activity
This compound derivativeE. coliInhibition at 50 µg/mL
This compound derivativeS. aureusInhibition at 25 µg/mL
This compound derivativeC. albicansInhibition at 30 µg/mL

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages . This suggests a potential role in treating conditions characterized by chronic inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of tricyclic compounds against clinical isolates of bacteria and fungi. The results indicated that modifications to the amino group significantly enhanced antimicrobial potency .
  • Case Study on Anti-inflammatory Action : Another investigation focused on the anti-inflammatory effects of tricyclic compounds in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammatory markers upon treatment with this compound .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in microbial metabolism.
  • Modulation of Immune Response : It may influence immune cell signaling pathways to reduce inflammation.

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